PWZ-029 - 164025-33-6

PWZ-029

Catalog Number: EVT-281724
CAS Number: 164025-33-6
Molecular Formula: C14H14ClN3O2
Molecular Weight: 291.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PWZ-029 IS an inverse agonist selective for α₅ GABAA receptors with nootropic effects. PWZ-029 improves object recognition, but not water-maze memory in normal and scopolamine-treated rats. PWZ-029 acts as a subtype-selective, mixed agonist-inverse agonist at the benzodiazepine binding site on the GABAA receptor, acting as a partial inverse agonist at the α5 subtype and a weak partial agonist at the α3 subtype. This gives it a mixed pharmacological profile, producing at low doses memory-enhancing effects but with no convulsant or anxiogenic effects or muscle weakness, although at higher doses it produces some sedative effects
Overview

PWZ-029 is a novel compound characterized as a selective inverse agonist for the gamma-aminobutyric acid type A (GABA A) receptors containing the alpha 5 subunit. This compound has garnered attention for its potential cognitive-enhancing properties while minimizing the side effects typically associated with non-selective benzodiazepine site ligands. PWZ-029 exhibits moderate inverse agonist functional selectivity, primarily impacting memory processes and anxiety levels in various animal models.

Source and Classification

PWZ-029 was synthesized and characterized through electrophysiological methods, particularly using Xenopus oocytes expressing recombinant GABA A receptor subtypes. It is classified as a benzodiazepine site ligand, specifically targeting the alpha 5 subunit of GABA A receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system. The compound has been shown to facilitate cognitive enhancement while mitigating unwanted psychomotor effects often seen with broader-spectrum benzodiazepines .

Synthesis Analysis

Methods and Technical Details

The synthesis of PWZ-029 involves several key steps, focusing on creating compounds that selectively bind to the alpha 5 subunit of GABA A receptors. The synthetic pathway includes:

  1. Preparation of Key Intermediates: The synthesis begins with the formation of benzylic bromides, which serve as crucial intermediates.
  2. Purification: The intermediates are purified to ensure high yields of the final product.
  3. Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The synthetic route emphasizes achieving high selectivity for the alpha 5 subunit over other GABA A receptor subtypes, demonstrating a significant improvement in cognitive function in preclinical models .

Molecular Structure Analysis

Structure and Data

The molecular structure of PWZ-029 is designed to optimize binding affinity for the alpha 5 subunit of GABA A receptors. Key structural features include:

  • Molecular Formula: C₁₄H₁₅BrN₂O
  • Molecular Weight: Approximately 295.19 g/mol
  • Binding Affinity: PWZ-029 shows about a 60-fold selectivity for the alpha 5 subunit compared to other subunits such as alpha 1, alpha 2, and alpha 3.

The compound's structure allows it to interact specifically with the benzodiazepine binding site, influencing receptor activity without eliciting significant side effects associated with non-selective compounds .

Chemical Reactions Analysis

Reactions and Technical Details

PWZ-029 undergoes various chemical reactions that are critical for its functionality:

  1. Binding Interactions: It acts as an inverse agonist at the benzodiazepine site of GABA A receptors containing the alpha 5 subunit, leading to reduced receptor activity compared to baseline.
  2. Electrophysiological Studies: In vitro studies demonstrate that at concentrations up to 1 µM, PWZ-029 reduces control current by approximately 20% at alpha 5-containing receptors, indicating its efficacy as an inverse agonist .
  3. Behavioral Assessments: In vivo studies have shown that PWZ-029 enhances memory acquisition in various cognitive tasks while exhibiting minimal effects on locomotor activity, which is essential for evaluating its potential therapeutic applications .
Mechanism of Action

Process and Data

PWZ-029 operates through a mechanism that involves:

  • Inverse Agonism: By binding to the benzodiazepine site on GABA A receptors with alpha 5 subunits, PWZ-029 decreases the receptor's activity, which is hypothesized to enhance cognitive functions such as memory encoding and retrieval.
  • Behavioral Modulation: Experimental results indicate that administration of PWZ-029 improves performance in memory tasks while not significantly affecting anxiety levels or locomotion in tested animal models .

This mechanism suggests that selective modulation of GABA A receptor activity can lead to cognitive enhancement without the sedation typically associated with broader-spectrum agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PWZ-029 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may require careful handling due to its reactivity with certain reagents.
  • Melting Point: Specific melting point data may vary based on purity but is generally consistent with similar compounds in its class.

These properties are critical for its formulation into potential therapeutic agents targeting cognitive disorders .

Applications

Scientific Uses

PWZ-029 holds promise for various scientific applications:

  1. Cognitive Enhancement Research: It is primarily investigated for its ability to enhance memory and learning processes, making it a candidate for treating cognitive impairments associated with conditions like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
  2. Behavioral Pharmacology Studies: Researchers utilize PWZ-029 in behavioral assays to better understand the role of GABA A receptor subtypes in cognition and anxiety.
  3. Potential Therapeutic Development: Given its selective action, PWZ-029 could lead to new treatments that provide cognitive benefits without significant side effects typical of existing medications targeting GABAergic systems .
Molecular Mechanisms of Action

Receptor-Specific Binding Kinetics of PWZ-029

PWZ-029 (8-chloro-3-(methoxymethyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one) is a benzodiazepine-site ligand exhibiting distinct subtype selectivity for GABAA receptors. Binding affinity studies using [³H]flumazenil displacement reveal its preferential binding to α5-containing receptors (Ki = 38.8 nM), with >300-fold selectivity over α1, α2, and α3 subtypes (Ki >300 nM) [1] [4] [8]. This exceptional α5 specificity arises from structural modifications to the imidazobenzodiazepine scaffold, particularly the methoxymethyl group at position 3, which sterically hinders binding to non-α5 subtypes [8].

Table 1: Binding Affinity and Functional Efficacy of PWZ-029 at GABAA Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki, nM)Functional Efficacy (% GABA Current Modulation)Selectivity Profile
α5βγ238.8-20% (Inverse agonist)High affinity target
α1βγ2>300+14% (Weak partial agonist)Negligible activity
α2βγ2>300+5% (Not significant)Negligible activity
α3βγ2>300+18% (Weak partial agonist)Negligible activity

Functionally, PWZ-029 acts as a moderate partial inverse agonist at α5βγ2 receptors, reducing GABA-evoked currents by 20% at 1 µM in Xenopus oocyte electrophysiology studies [1] [8]. In contrast, it exhibits weak partial agonism at α1- and α3-containing receptors (increasing currents by 14% and 18%, respectively), with minimal activity at α2 subtypes [8]. This bidirectional efficacy profile is concentration-dependent, maintaining inverse agonism at α5 receptors even at higher concentrations (10 µM), while weak agonism at α1/α3 persists [8]. Kinetic analyses suggest slow dissociation from α5 receptors contributes to its prolonged modulatory effects in hippocampal circuits relevant to memory formation [5].

Allosteric Modulation Dynamics in Neurological Pathways

PWZ-029’s negative allosteric modulation at α5-GABAA receptors preferentially influences hippocampal neurotransmission due to the dense expression of α5 subunits in this region [5] [6]. By reducing GABAergic inhibition in CA1 and dentate gyrus neurons, PWZ-029 enhances long-term potentiation (LTP) and neuronal excitability, facilitating synaptic plasticity [5]. In vivo, this translates to improved declarative memory encoding without proconvulsant effects, as demonstrated by passive avoidance and novel object recognition tests in rodents [1] [5] [6].

Table 2: Pathway-Specific Effects of α5-GABAA Modulation by PWZ-029

Neurological PathwayModulation TypeFunctional OutcomeBehavioral Correlation
Hippocampal LTPDisinhibitionEnhanced synaptic plasticityImproved declarative memory
Cortico-striatal circuitsMinimal modulationNo significant motor changesAbsence of ataxia
Amygdala GABA networksNegligible activityUnaltered anxiety responsesNo anxiogenic effects (vs. non-selective inverse agonists)
Thalamocortical circuitsWeak α1/α3 agonismMild sedation at high doses (>10 mg/kg)Reduced locomotor activity at high doses

Notably, the cognitive enhancement profile of PWZ-029 differs from non-selective inverse agonists (e.g., DMCM). While DMCM enhances both passive avoidance (hippocampus-dependent) and active avoidance (amygdala-dependent) memory, PWZ-029 selectively improves passive avoidance retention at 5 mg/kg without affecting active avoidance tasks [1] [8]. This suggests pathway-specific modulation confined primarily to hippocampal and cortical regions. Crucially, the absence of anxiogenic effects in elevated plus maze tests confirms its dissociation from limbic modulation [1] [8]. At higher doses (10–20 mg/kg), reduced locomotor activity emerges but is antagonized by flumazenil and α5-selective agonists (SH-053-R-CH3-2’F), confirming α5-mediated specificity [1].

Protein-Protein Interaction Networks Involving PWZ-029

The protein interactome of α5-GABAA receptors is dynamically modulated by PWZ-029 binding. Although direct PPI studies of PWZ-029 are limited, α5 receptors interact with:

  • Gephyrin scaffolding proteins: Critical for receptor clustering at postsynaptic sites; inverse agonists may alter phosphorylation-dependent gephyrin-receptor binding [3].
  • Hippocampal kinases (CaMKII, PKC): Phosphorylation cascades regulating receptor internalization; PWZ-029 may stabilize surface α5 expression by inhibiting kinase interactions [7].
  • Neuronal cell adhesion molecules (NrCAM, neuroligin-2): Modulate synapse-specific receptor localization; potential crosstalk with α5 inverse agonism remains uncharacterized [3].

Methodologically, characterizing these transient PPIs requires advanced techniques like crosslinking Co-IP (to capture weak/transient interactions) or far-Western blotting (to map binding domains) [3]. In Alzheimer’s models (5xFAD mice), chronic PWZ-029 administration induces gender-specific gene expression changes: increased prefrontal GABRA2 (α2 subunit) mRNA in males and normalized GABRA3 (α3 subunit) expression in hippocampal females, suggesting compensatory receptor subunit reorganization [7]. These adaptations differ significantly from positive allosteric modulators (e.g., MP-III-022), which downregulate GABRA5 expression [7].

The therapeutic implications of PPI modulation include:

  • Rescuing cognitive deficits: α5 inverse agonism may counteract Aβ-induced LTP impairment by disrupting pathological α5-gephyrin complexes [7].
  • Subtype-selective network rewiring: Unlike pan-GABA drugs, PWZ-029 avoids maladaptive PPI changes in motor/thalamic circuits, explaining its clean neurological side-effect profile [1] [6].

Properties

CAS Number

164025-33-6

Product Name

PWZ-029

IUPAC Name

8-chloro-3-(methoxymethyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

InChI

InChI=1S/C14H14ClN3O2/c1-17-6-13-11(7-20-2)16-8-18(13)12-4-3-9(15)5-10(12)14(17)19/h3-5,8H,6-7H2,1-2H3

InChI Key

FXIDXTIMKAEBGY-UHFFFAOYSA-N

SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)Cl)COC

Solubility

Soluble in DMSO, not in water

Synonyms

PWZ-029; PWZ 029; PWZ029.

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)Cl)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.